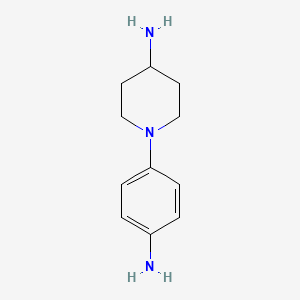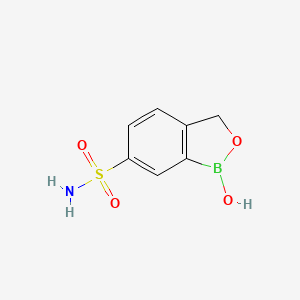
1-Hydroxy-1,3-dihydro-2,1-benzoxaborole-6-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hydroxy-1,3-dihydro-2,1-benzoxaborole-6-sulfonamide is a boron-containing compound that belongs to the benzoxaborole family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Hydroxy-1,3-dihydro-2,1-benzoxaborole-6-sulfonamide typically involves the reaction of appropriate precursors under controlled conditions. For example, one common method involves the reaction of 2-aminophenol with boric acid to form the benzoxaborole core, followed by sulfonation to introduce the sulfonamide group. The reaction conditions often include the use of solvents like methanol or ethanol and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
1-Hydroxy-1,3-dihydro-2,1-benzoxaborole-6-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties .
Scientific Research Applications
1-Hydroxy-1,3-dihydro-2,1-benzoxaborole-6-sulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Hydroxy-1,3-dihydro-2,1-benzoxaborole-6-sulfonamide involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s boron atom plays a crucial role in its ability to form stable complexes with biological molecules, enhancing its efficacy .
Comparison with Similar Compounds
Similar Compounds
1-Hydroxy-1,3-dihydro-2,1-benzoxaborole-6-carboxylic acid: Another benzoxaborole derivative with a carboxylic acid group instead of a sulfonamide group.
Crisaborole: A benzoxaborole compound used as a topical treatment for eczema.
Uniqueness
1-Hydroxy-1,3-dihydro-2,1-benzoxaborole-6-sulfonamide is unique due to its sulfonamide group, which imparts distinct chemical and biological properties. This makes it particularly useful in applications where sulfonamide functionality is desired, such as in certain medicinal chemistry contexts .
Properties
Molecular Formula |
C7H8BNO4S |
|---|---|
Molecular Weight |
213.02 g/mol |
IUPAC Name |
1-hydroxy-3H-2,1-benzoxaborole-6-sulfonamide |
InChI |
InChI=1S/C7H8BNO4S/c9-14(11,12)6-2-1-5-4-13-8(10)7(5)3-6/h1-3,10H,4H2,(H2,9,11,12) |
InChI Key |
CPJTWZNOKWXTCV-UHFFFAOYSA-N |
Canonical SMILES |
B1(C2=C(CO1)C=CC(=C2)S(=O)(=O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


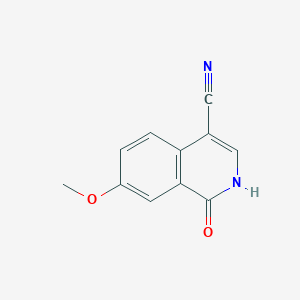
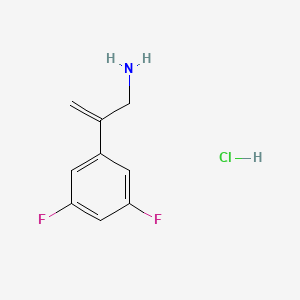
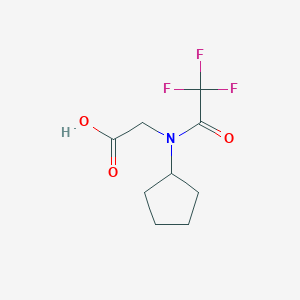
![rac-2-[(3R,4R)-1-(ethanesulfonyl)-4-methylpyrrolidin-3-yl]ethan-1-amine hydrochloride](/img/structure/B13513077.png)

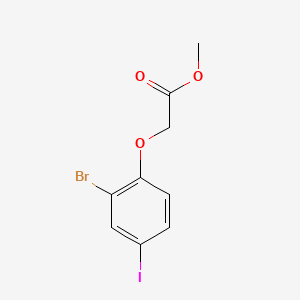
![rac-[(2R,5S)-5-(aminomethyl)-1,4-dioxan-2-yl]methanol hydrochloride](/img/structure/B13513091.png)

![Methyl 3-amino-3-[2-(trifluoromethyl)phenyl]propanoate](/img/structure/B13513100.png)
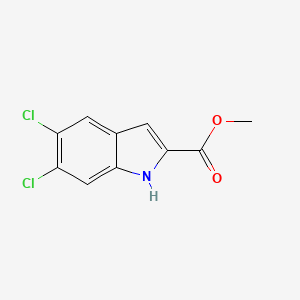
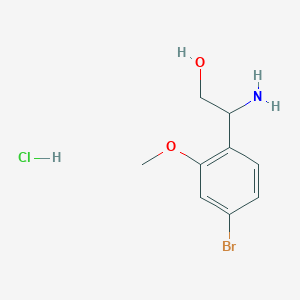
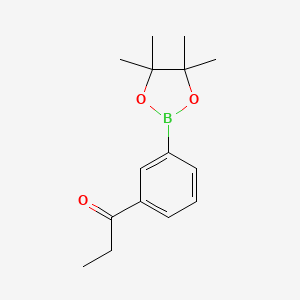
![(4Z)-8-{[(tert-butoxy)carbonyl]amino}cyclooct-4-ene-1-carboxylic acid](/img/structure/B13513149.png)
